molecular formula C15H14N2O3 B14032827 Ethyl 5-benzoylaminonicotinate CAS No. 101512-22-5

Ethyl 5-benzoylaminonicotinate

Cat. No.: B14032827
CAS No.: 101512-22-5
M. Wt: 270.28 g/mol
InChI Key: MMUNFMWSFAMFRW-UHFFFAOYSA-N
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Description

Ethyl 5-benzoylaminonicotinate (CAS 101512-22-5) is a synthetic organic compound with the molecular formula C₁₅H₁₄N₂O₃ and a molecular weight of 270.28 g/mol. This chemical features a pyridine core substituted at the 5-position with a benzoylamino group and at the 3-position with an ethyl ester. Its structure, defined by the SMILES notation CCOC(=O)C1=CC(=CN=C1)NC(=O)C2=CC=CC=C2, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research . The primary research value of this compound lies in its role as a key synthetic precursor for the development of novel bioactive molecules. Structural analogs, particularly those based on nicotinate and benzoylamino scaffolds, are extensively investigated for their potential biological activities. Research on related N-substituted benzoylamino compounds has demonstrated significant anti-proliferative effects against various human cancer cell lines, positioning this class of chemicals as a promising scaffold for developing potential anti-cancer agents . Furthermore, structurally similar nicotinate esters, such as Benzyl nicotinate, are well-documented in scientific literature for their application as rubefacients and vasodilators in topical pharmaceutical preparations, suggesting potential utility in dermal formulation research . This product is supplied For Research Use Only. It is strictly intended for laboratory research and is not classified as a drug or pharmaceutical agent. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101512-22-5

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

ethyl 5-benzamidopyridine-3-carboxylate

InChI

InChI=1S/C15H14N2O3/c1-2-20-15(19)12-8-13(10-16-9-12)17-14(18)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,17,18)

InChI Key

MMUNFMWSFAMFRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation of Ethyl 5 Benzoylaminonicotinate

Strategic Approaches to the Synthesis of Nicotinate (B505614) Esters

The formation of the core ethyl nicotinate structure is a critical step that can be achieved through several established and innovative synthetic routes. These methods primarily focus on creating the ester functionality and constructing the pyridine (B92270) ring.

Esterification Reactions Employing Nicotinic Acid Derivatives

The most direct and classical approach to synthesizing ethyl nicotinate is through the esterification of nicotinic acid or its derivatives with ethanol (B145695). ontosight.aiatamanchemicals.com This acid-catalyzed reaction is a fundamental transformation in organic synthesis.

Fischer-Speier Esterification: This method involves reacting nicotinic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). ontosight.ai The reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester by removing the water produced.

Solid-Acid Catalysis: To circumvent issues associated with corrosive mineral acids, solid acid catalysts have been employed. google.com For instance, a patented process utilizes a solid acid catalyst, HND230, in toluene (B28343) at temperatures between 50-65°C, followed by reflux to remove water, achieving high yields of ethyl nicotinate. google.com This approach offers advantages in terms of catalyst recovery and reduced generation of acidic waste. google.com

A variation of this approach involves the direct conversion of pyridine dicarboxylic acids, such as cinchomeronic acid, to nicotinic acid esters in a single step by heating with an alcohol at elevated temperatures. google.com

Table 1: Comparison of Esterification Methods for Ethyl Nicotinate Synthesis

Method Catalyst Reaction Conditions Yield Reference
Fischer-Speier Sulfuric Acid Refluxing ethanol Good ontosight.ai
Solid-Acid Catalysis HND230 Toluene, 50-65°C then reflux 97.2% google.com

Multicomponent Reactions for Nicotinate Scaffold Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the nicotinate ring system in a single synthetic operation. These reactions combine three or more starting materials to form a product that contains substantial portions of all the initial reactants.

While specific MCRs for the direct synthesis of ethyl 5-benzoylaminonicotinate are not extensively documented, the Hantzsch pyridine synthesis and related MCRs provide a powerful platform for the construction of substituted pyridines, including nicotinate derivatives. researchgate.net A one-pot multicomponent reaction starting from substituted acetophenone, ethyl cyanoacetate, and aryl aldehydes in the presence of ammonium (B1175870) acetate (B1210297) has been used to synthesize 3-cyano-2-oxa-pyridine derivatives, which are structurally related to nicotinates. researchgate.net

A notable example involves the reaction of ethyl nicotinate with N-vinylpyrrolidone in the presence of an alcoholate base to form 3-nicotinoyl-1-vinylpyrrolidin-2-one, an intermediate in the synthesis of racemic nicotine. google.comgoogleapis.com This demonstrates the utility of nicotinate esters as building blocks in complex, multi-step syntheses.

Cross-Coupling Strategies and Related Bond-Forming Reactions in Nicotinate Synthesis

Modern cross-coupling reactions provide versatile methods for the synthesis of substituted nicotinates by forming key carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction has been utilized to prepare 5-substituted nicotinate analogs. nih.gov For instance, methyl 5-bromonicotinate can be coupled with various boronic acids to introduce substituents at the 5-position of the pyridine ring. nih.gov The synthesis of ethyl nicotinate-5-boronic acid pinacol (B44631) ester has also been described, which can then be used in subsequent Suzuki coupling reactions to prepare C2-C5 heteroarylnicotinates. researchgate.net However, coupling reactions involving electron-deficient pyridine boronic acids, such as those derived from nicotinate, can be challenging. nih.gov

Other Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of ethyl 2-chloronicotinate with organomanganese reagents has been reported for the synthesis of 2-substituted nicotinates. uni-muenchen.de Additionally, zinc-catalyzed transamidation of peptide N′-2-aminopyridine amides has been explored, which can be synthesized via palladium-catalyzed cross-coupling of primary amides with tert-butyl 2-chloronicotinate. researchgate.net

Amidation Reactions for Introducing the Benzoylamino Moiety

The introduction of the benzoylamino group onto the ethyl nicotinate backbone is typically achieved through the formation of an amide bond between the 5-amino group of ethyl 5-aminonicotinate and benzoic acid or its activated derivatives.

Peptide Coupling Reagents and Their Application in Amide Formation

Peptide coupling reagents are highly efficient for forming amide bonds under mild conditions, minimizing side reactions and racemization in the case of chiral substrates. These reagents activate the carboxylic acid, facilitating its reaction with the amine.

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to enhance efficiency and suppress side reactions. researchgate.netucl.ac.uk Phosphonium salts such as BOP, PyBOP, and HBTU, as well as aminium/uronium salts like HATU and HCTU, are also powerful coupling agents that generate highly reactive activated esters. sigmaaldrich.comuniwa.gr

For the synthesis of this compound, a suitable approach would involve the reaction of ethyl 5-aminonicotinate with benzoic acid in the presence of a coupling reagent such as HATU and a non-nucleophilic base like diisopropylethylamine (DIPEA). rsc.org

Table 2: Selected Peptide Coupling Reagents for Amide Bond Formation

Reagent Class Examples Activating Species Reference
Carbodiimides EDC, DIC O-acylisourea ucl.ac.uk
Phosphonium Salts BOP, PyBOP OBt or OAt esters sigmaaldrich.com
Aminium/Uronium Salts HBTU, HATU, HCTU OBt or OAt esters uniwa.gr

Direct Amidation and Acyl Transfer Methodologies

Direct amidation methods, which form the amide bond without the need for pre-activation or coupling reagents, are gaining traction due to their atom economy and environmental benefits.

Thermal and Catalytic Direct Amidation: This can involve heating a mixture of the carboxylic acid and amine, sometimes with a catalyst. dur.ac.uk Boric acid has been shown to catalyze the dehydrative amidation of aromatic amines with benzoic acid under mild conditions. asianpubs.orgresearchgate.net Titanium tetrafluoride (TiF₄) is another effective catalyst for the direct amidation of aromatic carboxylic acids with anilines. rsc.org

Acyl Transfer Reactions: These methods utilize acyl transfer agents that are more reactive than the corresponding carboxylic acid. N-acylbenzotriazoles, for example, have been used for the N-acylation of anilines. mdpi.com Another approach involves the use of 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones as benzoyl transfer agents, which show high selectivity for acylating primary amines. rsc.org Photoinduced acyl transfer from N-acyl-7-nitroindoline derivatives represents a milder, light-driven alternative. unifr.ch

While these direct methods offer potential advantages, their application to the specific synthesis of this compound from ethyl 5-aminonicotinate and benzoic acid would require optimization to ensure high yields and purity.

Catalytic Systems for Enhanced Amide Bond Formation Efficiency

The formation of the amide linkage in this compound from ethyl 5-aminonicotinate and a benzoyl source, such as benzoyl chloride or benzoic anhydride (B1165640), can be significantly accelerated through the use of various catalytic systems. The primary role of these catalysts is to increase the electrophilicity of the benzoylating agent or to enhance the nucleophilicity of the amine.

Commonly employed catalysts for N-acylation reactions include tertiary amines and pyridine derivatives. For instance, triethylamine (B128534) (Et₃N) and 4-pyrrolidinopyridine (B150190) have been demonstrated to be effective in promoting benzoylation reactions. rsc.org In a broader context of amide bond formation, the combination of n-propanephosphonic acid anhydride (T3P) and pyridine has been shown to be a mild and robust system for coupling carboxylic acids and amines, minimizing side reactions like epimerization in chiral substrates. researchgate.net While direct studies on this compound are limited, these established catalytic systems for N-acylation are highly relevant.

Organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have also emerged as powerful tools for promoting regioselective benzoylation, particularly in the presence of a suitable acylating agent like 1-benzoylimidazole. mdpi.com This metal-free approach offers high selectivity under mild conditions. mdpi.com The choice of catalyst can also be influenced by the specific benzoylating agent used. For example, the use of benzoyl cyanide with an amine catalyst has been shown to exhibit unique reactivity and selectivity. rsc.org

The following table summarizes potential catalytic systems applicable to the synthesis of this compound based on established methodologies for similar transformations.

Catalyst SystemBenzoylating AgentKey Features
Triethylamine (Et₃N)Benzoyl ChlorideStandard base catalyst, neutralizes HCl byproduct.
4-PyrrolidinopyridineBenzoyl CyanideHigh catalytic activity for acylation. rsc.org
T3P / PyridineBenzoic AcidMild conditions, low epimerization, water-soluble byproducts. researchgate.net
DBU / 1-BenzoylimidazoleBenzoic AcidMetal-free, high regioselectivity for primary hydroxyls (by analogy). mdpi.com

Chemo-, Regio-, and Stereoselective Aspects in this compound Synthesis

The synthesis of this compound presents key challenges in selectivity, particularly concerning chemo- and regioselectivity.

Chemoselectivity: The starting material, ethyl 5-aminonicotinate, possesses multiple potentially reactive sites, including the amino group and the pyridine nitrogen. The desired reaction is the selective N-benzoylation of the amino group. The pyridine nitrogen is generally less nucleophilic than the exocyclic amino group, especially in the presence of a base which deprotonates the amino group to a greater extent. However, under certain conditions, particularly with highly reactive acylating agents and in the absence of a suitable base, competitive acylation at the pyridine nitrogen could occur, leading to the formation of a pyridinium (B92312) salt. The choice of reaction conditions, including the solvent and the nature of the base, is crucial to ensure high chemoselectivity for the desired amide formation.

Regioselectivity: In the context of the nicotinic acid scaffold, the primary regiochemical consideration is the selective acylation at the 5-position amino group. Since the starting material is ethyl 5-aminonicotinate, the position of acylation is predetermined. However, if one were to start with a diaminopyridine derivative, the regioselectivity of the benzoylation would become a critical factor, influenced by the electronic and steric environment of each amino group. Studies on the benzoylation of unprotected glycopyranosides have shown that the choice of acylating agent and catalyst can lead to high regioselectivity. rsc.org For instance, the use of benzoyl cyanide and an amine catalyst can selectively acylate specific hydroxyl groups, a principle that can be extended to the selective acylation of amino groups in polyfunctional molecules. rsc.org

Stereoselectivity: this compound itself is not a chiral molecule. Therefore, stereoselectivity in its synthesis is not a primary concern unless chiral catalysts or reagents are used that might induce atropisomerism, although this is unlikely for this specific structure. However, if the synthesis were to involve chiral precursors or catalysts, for example in a kinetic resolution process, then stereochemical outcomes would become important. Chiral phosphoric acids have been used to catalyze the kinetic resolution of pyridyl esters via amide bond formation, demonstrating that asymmetric synthesis is feasible within this class of compounds. rsc.org

Reaction Mechanism Investigations of Key Synthetic Steps

The formation of the amide bond in this compound typically proceeds through a nucleophilic acyl substitution mechanism. The specific pathway can be influenced by the choice of reagents and catalysts.

Transition State Analysis and Reaction Pathway Mapping

Computational studies on related aminopyridine systems provide insight into the likely transition states and reaction pathways. dcu.ieresearchgate.net The benzoylation of ethyl 5-aminonicotinate with benzoyl chloride, a common laboratory method, is expected to proceed through a tetrahedral intermediate.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a transient tetrahedral intermediate. The stability of this intermediate and the energy barrier to its formation are key factors in the reaction kinetics. The subsequent collapse of this intermediate involves the departure of the chloride leaving group and the deprotonation of the nitrogen atom, often facilitated by a base catalyst like triethylamine, to yield the final amide product and the hydrochloride salt of the base.

Computational modeling using Density Functional Theory (DFT) can be employed to map the potential energy surface of this reaction. researchgate.net Such studies would allow for the characterization of the geometries and energies of the reactants, the tetrahedral intermediate (a transition state or a short-lived intermediate), and the products. This mapping helps in understanding the conformational preferences and the flexibility of the molecule throughout the reaction coordinate. dcu.ie

Kinetic Studies and Rate-Determining Steps Identification

Kinetic studies on the formation of related amides provide a framework for understanding the rate-determining steps in the synthesis of this compound. For the reaction of an amine with an acyl chloride, the rate-determining step is typically the initial nucleophilic attack of the amine on the acyl chloride to form the tetrahedral intermediate.

In catalyzed reactions, the kinetics can be more complex. For instance, in amide formation mediated by carbodiimides and N-hydroxybenzotriazole (HOBt), the rate-determining step has been found to be the reaction between the carboxylic acid and the carbodiimide (B86325) to form an O-acylisourea intermediate. chemrxiv.org Kinetic studies on the hydrolysis of pyridinecarboxamides in high-temperature water have also been conducted, providing valuable data on the stability of the amide bond in this class of compounds. researchgate.net

For the benzoylation of ethyl 5-aminonicotinate, a kinetic study would likely reveal the reaction order with respect to each reactant and the catalyst. This information is crucial for optimizing reaction conditions to maximize yield and minimize reaction time. For example, kinetic analysis of nicotinamidase enzymes, which catalyze the hydrolysis of nicotinamide (B372718) to nicotinic acid, has shown the formation of a thioester intermediate, highlighting the diverse mechanistic pathways available for transformations at the nicotinoyl core. nih.gov

Computational Modeling of Reaction Energetics and Intermediates

Computational chemistry offers a powerful tool for investigating the energetics of the reaction and the structures of intermediates that may be difficult to observe experimentally. researchgate.net Using methods like Hartree-Fock (HF), Semi-Empirical methods, and Density Functional Theory (DFT), it is possible to calculate the charge distribution, bond orders, and vibrational frequencies of the reactants, intermediates, and products. researchgate.net

For this compound synthesis, computational models can predict the relative energies of different conformations and the rotational barriers of the key torsional angles, such as the C-N bond of the newly formed amide. dcu.ie These calculations can also help in understanding the regioselectivity of the reaction by comparing the activation energies for nucleophilic attack at different sites on the molecule.

Furthermore, molecular docking and DFT studies have been used to examine the interactions of aminopyridine derivatives with biological targets, which relies on an accurate understanding of their molecular structure and electronic properties. researchgate.net Similar computational approaches can be applied to the study of the reaction mechanism itself, providing a detailed picture of the electronic rearrangements that occur during the formation of the amide bond. The table below outlines the types of computational data that can be generated for the key species in the reaction.

SpeciesComputational DataInsights Gained
Ethyl 5-aminonicotinateCharge distribution, HOMO/LUMO energiesIdentification of the most nucleophilic site (amino nitrogen).
Benzoyl ChlorideCharge distribution, LUMO energyIdentification of the most electrophilic site (carbonyl carbon).
Tetrahedral IntermediateGeometry, stability, vibrational frequenciesConfirmation of the reaction pathway and its transient nature.
Transition StateEnergy barrier, geometryDetermination of the rate-limiting step and factors affecting reaction rate.
This compoundConformational analysis, rotational barriersUnderstanding the structure and flexibility of the final product.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

High-Resolution NMR spectroscopy is a cornerstone for determining the molecular structure of Ethyl 5-benzoylaminonicotinate in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of individual atoms. azom.com

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary structural information. In a ¹H NMR spectrum, the protons of the ethyl group would typically appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group due to spin-spin coupling. azom.com The aromatic protons on the pyridine (B92270) and benzene (B151609) rings would resonate in the downfield region, with their specific chemical shifts and multiplicities determined by their electronic environment and coupling to adjacent protons. The amide (N-H) proton would likely appear as a distinct singlet.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule produces a separate signal, allowing for a carbon count and insight into the functional groups present. docbrown.info The carbonyl carbons of the ester and amide groups are particularly notable for their characteristic downfield chemical shifts.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Ethyl -CH₃ ~1.3 Triplet
Ethyl -CH₂ ~4.3 Quartet
Aromatic H (Pyridine & Benzene rings) ~7.5 - 9.0 Multiplets

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Ethyl -CH₃ ~14
Ethyl -CH₂ ~62
Aromatic C ~120 - 150
Pyridine C (adjacent to N) ~150 - 160
Ester C=O ~165

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and mapping out the complete molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation technique reveals proton-proton (¹H-¹H) coupling networks. youtube.comoxinst.com For this compound, a COSY spectrum would show a cross-peak between the ethyl group's -CH₂ and -CH₃ protons, confirming their connectivity. researchgate.net It would also map the relationships between adjacent protons on the pyridine and benzene rings, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹H-¹³C). youtube.com It is a powerful tool for assigning the carbon signals based on the already-assigned proton signals. Each C-H bond in the molecule would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations. This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the amide proton to the amide carbonyl carbon and to carbons on the pyridine ring. It would also connect the ethyl protons to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for determining the molecule's preferred conformation in solution, such as the relative orientation of the benzoyl group with respect to the nicotinoyl moiety.

Solid-State NMR (ssNMR) provides structural information about materials in their solid phase, where molecular motions are restricted. preprints.org Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to overcome the significant line broadening that occurs in solids, thereby producing high-resolution spectra. emory.eduresearchgate.net For this compound, ssNMR is crucial for studying the crystalline form. It can differentiate between various polymorphs (different crystal packing arrangements of the same molecule), as subtle changes in conformation and intermolecular interactions in the crystal lattice lead to distinct chemical shifts. mdpi.com This technique is complementary to X-ray diffraction, providing dynamic and structural information, especially for non-crystalline or disordered solid samples. nih.gov

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. uol.derigaku.comceitec.cz By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise coordinates of every atom in the molecule. uol.de This analysis provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecule's constitution and absolute configuration. scielo.br

The data from SCXRD also reveals how molecules are arranged in the crystal lattice, a study known as crystal packing analysis. researchgate.net This arrangement is governed by various non-covalent intermolecular interactions. For this compound, key interactions would include:

Hydrogen Bonding: The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that molecules in the crystal would be linked into chains or dimers via intermolecular N-H···O=C hydrogen bonds. mdpi.com These are strong, directional interactions that significantly influence the crystal structure.

Other Weak Interactions: Weaker C-H···O and C-H···π interactions also play a role in stabilizing the three-dimensional crystal structure. mdpi.comnih.gov

Representative Hydrogen Bond Parameters from Analogous Structures

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠D-H···A (°)
N-H···O ~0.86 ~2.10 ~2.95 ~170
C-H···O ~0.95 ~2.50 ~3.40 ~160

Data based on typical values found in similar molecular crystals. mdpi.comnih.gov

The X-ray structure provides a precise snapshot of the molecule's conformation in the solid state. researchgate.net Key conformational features for this compound would include the dihedral angle between the plane of the pyridine ring and the plane of the benzoyl group's benzene ring. researchgate.net The planarity of the amide linkage and the orientation of the ethyl ester group relative to the pyridine ring are also critical conformational parameters defined by this analysis.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uni-saarland.de For structural elucidation, a molecule is ionized and subsequently breaks apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure.

For this compound (Molecular Formula: C₁₅H₁₄N₂O₃, Molecular Weight: 286.29 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺• at m/z = 286. The fragmentation pattern would likely involve characteristic cleavages at the ester and amide functionalities. libretexts.orglibretexts.org

Predicted Fragmentation Pattern for this compound

m/z Value Possible Fragment Ion Description
286 [C₁₅H₁₄N₂O₃]⁺• Molecular Ion (M⁺•)
257 [C₁₅H₁₃N₂O₂]⁺ Loss of an ethyl radical (•CH₂CH₃)
241 [C₁₃H₉N₂O₃]⁺ Loss of an ethoxy radical (•OCH₂CH₃)
105 [C₇H₅O]⁺ Benzoyl cation, from cleavage of the amide C-N bond
77 [C₆H₅]⁺ Phenyl cation, from loss of CO from the benzoyl cation

Accurate mass measurements can distinguish between fragments with the same nominal mass but different elemental compositions. docbrown.info

Isotopic profiling, where small peaks at M+1, M+2, etc., are observed, provides confirmation of the elemental composition. The M+1 peak arises primarily from the natural abundance of ¹³C. docbrown.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a compound by measuring its mass with very high accuracy (typically to within 5 ppm). europa.eunih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas due to the mass defect of individual isotopes. msu.edu

The molecular formula for this compound is C₁₅H₁₄N₂O₃. HRMS analysis, often performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, would measure the mass of the molecular ion (e.g., the protonated molecule [M+H]⁺). nih.govimrpress.com The experimentally determined exact mass can then be compared to the theoretically calculated mass to confirm the elemental formula.

Molecular Formula: C₁₅H₁₄N₂O₃

Calculated Monoisotopic Mass: 284.09534 Da

Calculated Exact Mass of [M+H]⁺: 285.10312 Da

Confirmation of this exact mass by HRMS provides strong evidence for the proposed elemental composition, which is a critical step in the identification of the compound. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uh.edu These methods are exceptionally useful for identifying the functional groups present in a compound, as each group exhibits characteristic vibrational frequencies. edinst.com

Attenuated Total Reflectance (ATR) and Fourier Transform Infrared (FTIR) Studies

FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) accessory for simple sample handling, measures the absorption of infrared radiation by the molecule. vscht.cz The resulting spectrum displays absorption bands corresponding to specific bond vibrations. For this compound, the key functional groups—amide, ester, and aromatic rings—would produce a characteristic and complex spectrum.

Key expected absorption bands include:

N-H Stretch: A moderate to sharp band around 3300 cm⁻¹ from the secondary amide.

Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹. docbrown.info

Aliphatic C-H Stretch: Bands from the ethyl group appearing just below 3000 cm⁻¹. docbrown.info

C=O Stretches: Two distinct and strong absorption bands in the region of 1720-1650 cm⁻¹. The ester carbonyl is expected around 1720 cm⁻¹, while the amide I band (primarily C=O stretch) is expected at a lower wavenumber, typically around 1660-1680 cm⁻¹.

C=C/C=N Stretches: Aromatic and pyridine ring stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

Amide II Band: A significant band (N-H bend and C-N stretch) around 1550-1510 cm⁻¹.

C-O Stretch: A strong band corresponding to the ester C-O linkage is expected in the 1300-1100 cm⁻¹ region.

Table 2: Predicted Characteristic FTIR/ATR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3300 Medium N-H stretch (amide)
3100-3000 Medium-Weak Aromatic C-H stretch
2980-2850 Medium-Weak Aliphatic C-H stretch (ethyl group)
~1720 Strong C=O stretch (ester)
~1670 Strong C=O stretch (Amide I)
1600-1450 Medium-Strong Aromatic & Pyridine C=C/C=N stretches
~1530 Medium-Strong N-H bend + C-N stretch (Amide II)
1300-1100 Strong C-O stretch (ester)

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a light scattering technique that provides information complementary to IR absorption. edinst.com While IR spectroscopy is most sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and vibrations. mdpi.com Therefore, it is particularly effective for analyzing the vibrations of the aromatic rings in this compound.

Expected prominent signals in the Raman spectrum would include:

Symmetric Ring Breathing Modes: Strong, sharp signals characteristic of the phenyl and pyridine rings, which are often weak in the IR spectrum.

C=C Stretching Vibrations: The aromatic ring vibrations around 1600 cm⁻¹ are typically strong in both Raman and IR. beilstein-journals.org

C-H Stretching: Aromatic and aliphatic C-H stretches are also observable.

By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a comprehensive structural confirmation.

Electronic Spectroscopy (UV-Vis) for Chromophoric System Characterization and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. mhlw.go.jpsigmaaldrich.com This technique is used to characterize the chromophoric systems within a molecule. A chromophore is the part of a molecule responsible for its color, or more broadly, its absorption in the UV-Vis range.

This compound contains two primary chromophoric systems: the benzoyl group and the substituted pyridine ring. The conjugation between the phenyl ring, the amide linkage, and the pyridine ring creates an extended π-electron system. This extended conjugation is expected to result in absorption bands in the UV region.

Based on similar structures like benzamides and substituted pyridines, one would anticipate:

An intense absorption band at shorter wavelengths (around 200-250 nm) corresponding to π → π* transitions within the aromatic rings. nih.govresearchgate.net

A less intense band at longer wavelengths (around 280-320 nm) also arising from π → π* transitions of the conjugated system, potentially with some n → π* character from the carbonyl and pyridine nitrogen lone pairs. jocpr.com

The exact position and intensity (λₘₐₓ and ε) of these absorption bands are sensitive to the solvent used due to solvatochromic effects.

Table 3: Predicted UV-Vis Absorption Data for this compound

Predicted λₘₐₓ (nm) Type of Transition Chromophore
~240-260 π → π* Benzoyl group and pyridine ring
~290-310 π → π* / n → π* Extended conjugated system

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of Ethyl 5-benzoylaminonicotinate. These methods provide a detailed picture of the molecule's electronic and structural features.

Geometry Optimization and Conformational Energy Landscapes

The three-dimensional arrangement of atoms in this compound is a key determinant of its properties. Geometry optimization procedures, a standard component of computational chemistry studies, are employed to determine the most stable conformation of the molecule. arxiv.org These calculations explore the molecule's potential energy surface to identify the geometry with the lowest energy, which corresponds to the most likely structure the molecule will adopt. arxiv.org The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles.

The conformational landscape of a molecule describes the different spatial arrangements it can adopt and their relative energies. nih.gov For a flexible molecule like this compound, with several rotatable bonds, understanding this landscape is crucial. nih.gov Theoretical studies can map out this landscape, revealing the various low-energy conformations and the energy barriers between them. nih.gov This information is vital for understanding how the molecule might interact with biological targets, as different conformations may exhibit different binding affinities.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Prediction)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comajchem-a.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the energy of the LUMO is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ajchem-a.comlibretexts.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarizable and more reactive. ajchem-a.com For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic attack.

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the ability to donate an electron. ajchem-a.com
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept an electron. ajchem-a.com
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOReflects the chemical reactivity and kinetic stability of the molecule. ajchem-a.comlibretexts.org

Electrostatic Potential Mapping and Charge Distribution Analysis

The electrostatic potential (ESP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. libretexts.org It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. libretexts.org The ESP map uses a color scale to represent different potential values, with red typically indicating regions of negative potential (electron-rich areas) and blue indicating regions of positive potential (electron-poor areas). youtube.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule behaves over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of the atoms as a function of time. mdpi.com

Solvent Effects on Molecular Conformation and Stability

The surrounding environment, particularly the solvent, can significantly influence the conformation and stability of a molecule. MD simulations are particularly well-suited to study these solvent effects. nih.gov By explicitly including solvent molecules (such as water) in the simulation, it is possible to observe how the solute and solvent molecules interact and how these interactions affect the conformational preferences of this compound. nih.gov

The simulations can reveal the formation and breaking of hydrogen bonds between the molecule and the solvent, as well as how the solvent shell organizes around the solute. nih.gov This provides a more realistic model of the molecule's behavior in a biological or chemical system, where it is rarely in isolation. The presence of a solvent can stabilize certain conformations over others, altering the conformational energy landscape compared to the gas phase.

Intermolecular Interaction Dynamics

MD simulations can also be used to study the dynamics of intermolecular interactions between this compound and other molecules, such as a biological receptor or another small molecule. nih.gov These simulations can provide detailed information about the binding process, including the key interactions that stabilize the complex, the lifetime of these interactions, and the conformational changes that may occur upon binding. nih.gov

By analyzing the trajectory of a simulation of this compound in a complex, researchers can identify the specific atoms and functional groups involved in the most important interactions. This information is invaluable for understanding the basis of molecular recognition and can guide the design of new molecules with improved binding affinity and selectivity.

Computational Spectroscopy for Prediction and Interpretation of Experimental Data

Computational spectroscopy is a vital tool for predicting and understanding the spectral properties of molecules. By simulating spectroscopic experiments, researchers can gain a deeper understanding of the relationship between a molecule's structure and its spectral signature. For "this compound," these techniques can provide valuable data that complements and aids in the interpretation of experimental findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts, typically using Density Functional Theory (DFT), can predict the 1H and 13C NMR spectra of a molecule with a high degree of accuracy. researchgate.net For "this compound," these calculations would involve optimizing the molecule's geometry and then computing the chemical shifts for each unique proton and carbon atom.

Table 1: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound based on DFT Calculations

Atom TypePredicted Chemical Shift (ppm)
Aromatic Protons (Pyridine Ring)7.5 - 9.0
Aromatic Protons (Benzoyl Group)7.4 - 8.2
NH Proton8.5 - 10.0
Ethyl Group (-CH2-)4.2 - 4.5
Ethyl Group (-CH3)1.2 - 1.5
Aromatic Carbons (Pyridine Ring)110 - 155
Aromatic Carbons (Benzoyl Group)125 - 140
Carbonyl Carbon (Amide)165 - 170
Carbonyl Carbon (Ester)160 - 165
Ethyl Group (-CH2-)60 - 65
Ethyl Group (-CH3)13 - 16

Note: These are hypothetical values based on typical chemical shift ranges for similar functional groups and should be considered illustrative.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. edinst.comresearchgate.net Computational methods, again primarily DFT, can calculate the vibrational frequencies and visualize the corresponding normal modes of vibration. gaussian.comnih.govresearchgate.netsemanticscholar.org This allows for the assignment of experimentally observed spectral bands to specific molecular motions.

For "this compound," a theoretical vibrational analysis would predict the frequencies of key functional groups, such as the C=O stretching of the ester and amide groups, N-H bending, and the various vibrations of the aromatic rings. elsevier.com Studies on related molecules like benzoylhydrazone and ethyl cellulose (B213188) have demonstrated the accuracy of such predictions. researchgate.netmonash.edu

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm-1)
AmideN-H Stretch3200 - 3400
AmideC=O Stretch1650 - 1680
EsterC=O Stretch1710 - 1730
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1450 - 1600
Ethyl GroupC-H Stretch2850 - 2980

Note: These are predicted frequency ranges based on typical values for the respective functional groups.

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. uw.edu.plijprajournal.com Time-dependent DFT (TD-DFT) is the most common method used to simulate UV-Vis absorption spectra. ejournal.by These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netatlantis-press.com

For "this compound," TD-DFT calculations would identify the electronic transitions responsible for its UV-Vis absorption, likely π → π* and n → π* transitions associated with the aromatic rings and carbonyl groups. researchgate.netnih.govresearchgate.net The predicted spectrum can be compared with experimental data to understand the electronic structure of the molecule. researchgate.netnih.gov

Table 3: Hypothetical Simulated UV-Vis Absorption Data for this compound

Predicted λmax (nm)Type of Electronic Transition
~260π → π* (Benzoyl and Pyridine (B92270) Rings)
~300n → π* (Carbonyl Groups)

Note: These are hypothetical values based on the expected electronic transitions for the chromophores present in the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built on the assumption that the activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. ejournal.byresearchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. nih.gov For a hypothetical QSAR study of "this compound" and its analogs, a wide range of descriptors would be calculated, including:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors, and descriptors based on the 2D representation of the molecule. dergipark.org.tr

3D Descriptors: Geometrical descriptors (e.g., molecular surface area, volume), steric parameters (e.g., molar refractivity), and electronic descriptors (e.g., dipole moment, HOMO/LUMO energies). frontiersin.org

The selection of the most relevant descriptors is a critical step to build a robust and predictive QSAR model. monash.edu Statistical methods such as genetic algorithms or stepwise multiple linear regression are often employed for this purpose. atlantis-press.com

Table 4: Examples of Molecular Descriptors for QSAR Studies of Nicotinamide (B372718) and Benzoyl Derivatives

Descriptor ClassExample DescriptorsRelevance
Electronic HOMO Energy, LUMO Energy, Dipole MomentRelates to reactivity and intermolecular interactions. atlantis-press.com
Steric Molar Refractivity (CMR), Molecular VolumeDescribes the size and shape of the molecule. atlantis-press.com
Topological Connectivity Indices, Kappa Shape IndicesEncodes information about molecular branching and cyclicity.
Thermodynamic LogP (Partition Coefficient), Polar Surface Area (PSA)Relates to solubility and membrane permeability.

Source: Adapted from studies on related derivative classes. atlantis-press.comdergipark.org.tr

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Various statistical and machine learning methods can be used to build these models, including:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A regression method suitable for datasets with many, potentially correlated, descriptors.

Support Vector Machines (SVM): A machine learning method that can handle complex, non-linear relationships.

Artificial Neural Networks (ANN): A powerful machine learning technique capable of modeling highly complex relationships. nih.gov

For "this compound," a hypothetical QSAR model could be developed to predict its potential activity against a specific biological target, based on the activities of a training set of structurally similar nicotinamide or benzoyl derivatives. researchgate.netbg.ac.rsnih.govrsc.org The predictive power of the model would then be validated using an external test set of compounds. Such a model could provide valuable guidance for the design of new derivatives with potentially enhanced activity.

Molecular Docking and Interaction Studies with Hypothetical Binding Sites (Focus on principles, not biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). hmdb.ca This method is fundamental in structure-based drug design. For a molecule like this compound, docking simulations could be used to explore its potential to fit into a hypothetical protein's binding site.

Ligand-Receptor Interaction Principles and Scoring Functions

The binding of a ligand to a receptor is governed by a variety of non-covalent interactions. libretexts.org The stability of the resulting complex is a balance of these forces. Key interaction principles include:

Hydrogen Bonding : The amide N-H group and the carbonyl oxygens in this compound could act as hydrogen bond donors and acceptors, respectively, forming directional interactions with suitable residues in a binding site.

Hydrophobic Interactions : The benzene (B151609) and pyridine rings are hydrophobic and would favorably interact with nonpolar regions of a binding site, excluding water molecules. mdpi.com

Electrostatic Interactions : The distribution of partial charges across the molecule contributes to electrostatic attraction or repulsion with the receptor.

To evaluate the quality of a docked pose, scoring functions are used. These are mathematical models that estimate the binding affinity between the ligand and the receptor. uobaghdad.edu.iq They calculate a score based on the types and strengths of the intermolecular interactions observed in the docked conformation. hmdb.ca Scoring functions can be broadly categorized as force-field based, empirical, and knowledge-based, each employing different algorithms to approximate the binding free energy. hmdb.ca The goal is to discriminate between correct binding modes and incorrect ones, ranking the most likely poses higher. rsc.org

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target receptor. typeset.io These features can include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

For a molecule like this compound, a pharmacophore model could be constructed based on its key chemical features:

An aromatic ring (the benzoyl group).

A second aromatic ring (the pyridine moiety).

A hydrogen bond donor (the amide N-H).

Two hydrogen bond acceptors (the amide and ester carbonyl oxygens).

A hydrophobic feature (the ethyl group).

This abstract model can then be used in several ways for de novo design (designing new molecules from scratch). ontosight.ai It can serve as a 3D query to search large databases for other molecules that match the pharmacophore, potentially identifying structurally different compounds with similar interaction capabilities. sciencepublishinggroup.com Furthermore, pharmacophore models can guide the assembly of new molecular structures fragment by fragment, ensuring that the designed molecules possess the key features required for binding to a hypothetical target. scholarsresearchlibrary.com

Table of Compounds

Chemical Reactivity and Transformations of Ethyl 5 Benzoylaminonicotinate

Hydrolysis and Transesterification Reactions of the Ethyl Ester Moiety

The ethyl ester group is a primary site for nucleophilic acyl substitution, readily undergoing hydrolysis and transesterification reactions under appropriate conditions.

Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid, 5-benzoylaminonicotinic acid, can be achieved through both acidic and basic catalysis.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process typically carried out with aqueous solutions of strong bases like sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The resulting products are ethanol (B145695) and the carboxylate salt of the nicotinic acid, which requires a subsequent acidification step to yield the free carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that requires an excess of water to drive the equilibrium toward the carboxylic acid product. Strong acids such as sulfuric acid or hydrochloric acid are used as catalysts to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by water.

Transesterification: This process involves the exchange of the ethyl group of the ester with another alkyl or aryl group from a different alcohol. masterorganicchemistry.com The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com For example, reacting Ethyl 5-benzoylaminonicotinate with methanol (B129727) under acidic conditions will produce Mthis compound and ethanol. masterorganicchemistry.com

ReactionCatalystReagentsProductKey Feature
Hydrolysis Base (e.g., NaOH)Water5-benzoylaminonicotinate saltIrreversible
Hydrolysis Acid (e.g., H₂SO₄)Water (excess)5-benzoylaminonicotinic acidReversible
Transesterification Acid or BaseAlcohol (e.g., Methanol)New Ester (e.g., Methyl ester)Reversible; requires excess alcohol

Reactions at the Amide Linkage: Hydrolysis and N-Acylation

The amide linkage is significantly more stable and less reactive than the ester linkage due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. Consequently, more strenuous conditions are required to achieve its transformation.

Hydrolysis: Cleavage of the amide bond in this compound requires harsh conditions, such as prolonged heating in the presence of strong acids or bases. This reaction breaks the molecule into ethyl 5-aminonicotinate and benzoic acid. Compared to the hydrolysis of the ethyl ester, amide hydrolysis is significantly slower, allowing for the selective hydrolysis of the ester group while leaving the amide intact under milder conditions.

N-Acylation: While the nitrogen atom already bears a benzoyl group, further acylation is generally not feasible under standard conditions. However, deprotection (hydrolysis) of the amide to reveal the free amine (ethyl 5-aminonicotinate) opens up pathways for the introduction of different acyl groups. researchgate.net This two-step process allows for the synthesis of a wide array of N-substituted analogs, where the benzoyl group is replaced by other functionalities. The free amine can be reacted with various acylating agents like acid chlorides or anhydrides to form new amide derivatives. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Nicotinic Ring

The pyridine (B92270) ring of the nicotinic acid moiety has a distinct reactivity profile compared to benzene (B151609), primarily due to the electron-withdrawing nature of the ring nitrogen atom.

Electrophilic Aromatic Substitution (SₑAr): The pyridine ring is generally deactivated towards electrophilic attack because the electronegative nitrogen atom reduces the electron density of the ring. wikipedia.org Any substitution that does occur is directed to the positions meta to the nitrogen (C-4 and C-6 relative to the carboxyl group, or C-2 and C-4 relative to the nitrogen). The two existing substituents on the ring further influence the regioselectivity:

The ethyl nicotinate (B505614) group is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position (C-5, which is already substituted).

The benzoylaminonicotinate group (-NHCOPh) is an activating, ortho-, para-directing group.

The combined effect of the ring nitrogen and the two substituents makes further electrophilic substitution challenging and complex to predict without experimental data. However, reactions like nitration or halogenation, if successful, would likely occur at the C-2 or C-6 positions, which are ortho to the activating benzoylamino group. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the ortho (C-2, C-6) and para (C-4) positions relative to the ring nitrogen. stackexchange.comstudy.comquora.comwikipedia.org These positions are electronically activated for attack by nucleophiles because the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. pearson.com In this compound, the C-2 and C-6 positions would be the most likely sites for nucleophilic attack, assuming a suitable leaving group is present at one of these positions. A classic example of this type of reaction on pyridine is the Chichibabin reaction, which installs an amino group at the 2-position using sodium amide. wikipedia.org

Substitution TypeRing ReactivityPreferred PositionsInfluencing Factors
Electrophilic DeactivatedC-2, C-6Ring Nitrogen (deactivating); -NHCOPh group (activating, ortho-directing)
Nucleophilic ActivatedC-2, C-4, C-6Ring Nitrogen (activating); requires a leaving group

Oxidation and Reduction Potentials and Reactions

The oxidation and reduction reactions of this compound target its various functional groups.

Reduction:

Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring using catalytic hydrogenation (e.g., H₂ over a Pt or Rh catalyst) under high pressure and temperature. This transformation converts the aromatic heterocycle into a saturated one.

Ester and Amide Carbonyls: The carbonyl groups of the ester and amide can be reduced under strong reducing conditions. For instance, lithium aluminum hydride (LiAlH₄) can reduce both the ester and the amide to the corresponding alcohol and amine, respectively. Selective reduction of the ester in the presence of the amide can be achieved using milder reagents like sodium borohydride, although this often requires specific conditions.

Oxidation: The pyridine ring is generally resistant to oxidation due to its electron-deficient nature. Strong oxidizing agents can, however, lead to the formation of pyridine N-oxides by reacting with the nitrogen atom's lone pair of electrons. The benzoyl group and the nicotinic ring are relatively stable to oxidation unless harsh conditions are employed, which would likely lead to the degradation of the molecule.

Photochemical Transformations and Photostability Studies

Photostability is a critical characteristic for organic molecules, as exposure to light, particularly UV radiation, can induce chemical transformations. europa.eu For a photochemical reaction to occur, the molecule must be able to absorb light energy through its chromophores. taylorfrancis.com In this compound, the primary chromophores are the benzoyl group and the substituted pyridine ring system.

Upon absorbing photons, the molecule is promoted to an electronically excited state, from which it can undergo several processes, including isomerization, cyclization, or degradation. researchgate.net While specific photostability studies on this compound are not widely reported, related compounds like nicotinic acid are known to be relatively stable. nih.gov However, the extended conjugation provided by the benzoyl group could alter its photochemical behavior. Potential photochemical transformations could involve cis-trans isomerization of the amide bond or intramolecular cyclization reactions. nih.gov Standardized photostability testing would involve exposing the compound to controlled light sources and analyzing for degradation products over time, often using chromatographic methods like HPLC. europa.eunih.gov

Derivatization Strategies for Functional Group Diversification

The multiple functional groups of this compound serve as handles for extensive derivatization, allowing for the synthesis of a library of related compounds.

Ester Modification: As discussed, the ethyl ester can be hydrolyzed to the carboxylic acid. This acid can then be activated (e.g., converted to an acid chloride or coupled with reagents like DCC) and reacted with various alcohols or amines to generate a diverse range of new esters and amides. researchgate.net

Amide Modification: Hydrolysis of the benzoyl amide reveals the free 5-amino group. This amine can then be acylated with different acid chlorides or anhydrides to introduce novel substituents at this position, effectively swapping the benzoyl group for other functionalities.

Ring Functionalization: Although challenging, electrophilic or nucleophilic aromatic substitution reactions can be employed to introduce new substituents (e.g., nitro, halo, or amino groups) onto the pyridine ring, further diversifying the molecular structure.

These strategies highlight the utility of this compound as a versatile starting material for creating new chemical entities with modified properties.

Synthesis and Exploration of Novel Derivatives and Analogues

Systematic Structural Modification of the Benzoylamino Group

The benzoylamino substructure of Ethyl 5-benzoylaminonicotinate presents a rich scaffold for chemical modification. Alterations to the electronic properties and steric bulk of the benzoyl ring, as well as the complete replacement of the benzoyl group, can significantly influence the compound's interactions with biological targets.

The electronic nature of the benzoyl ring can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). While direct synthetic data for substituted this compound is not extensively available in the public domain, the synthesis of analogous N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines provides a strong procedural basis. In these syntheses, substituted benzoyl chlorides are reacted with an amino-tetrahydropyridine precursor to yield the final products. This suggests that a similar approach, reacting ethyl 5-aminonicotinate with various substituted benzoyl chlorides, would be a viable route to a diverse library of analogues.

Electron-Donating Groups (EDGs): The introduction of EDGs such as methoxy (-OCH₃), methyl (-CH₃), and dimethylamino (-N(CH₃)₂) can increase the electron density of the aromatic ring. This modification can enhance pi-stacking interactions or hydrogen bond acceptor capabilities.

Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of EWGs like nitro (-NO₂), trifluoromethyl (-CF₃), and halogens (e.g., -Cl, -F) decreases the electron density of the ring. This can alter the acidity of the amide proton and introduce new potential hydrogen bond donor interactions.

The following table outlines a theoretical library of derivatives based on these modifications, with predicted effects on the electronic properties of the benzoyl ring.

Substituent PositionSubstituent GroupElectronic Effect
para (4-position)-OCH₃Electron-Donating
para (4-position)-CH₃Electron-Donating
para (4-position)-N(CH₃)₂Strong Electron-Donating
meta (3-position)-NO₂Strong Electron-Withdrawing
para (4-position)-CF₃Strong Electron-Withdrawing
para (4-position)-ClElectron-Withdrawing
ortho (2-position)-FElectron-Withdrawing

Replacing the benzoyl group with other acyl moieties introduces significant structural and electronic diversity. This can be achieved by reacting ethyl 5-aminonicotinate with a variety of acyl chlorides or activated carboxylic acids.

Aliphatic Acyl Groups: The introduction of aliphatic acyl groups, such as acetyl (-COCH₃) or propanoyl (-COCH₂CH₃), would increase the flexibility of the side chain.

Bioisosteric Replacements: In medicinal chemistry, the amide bond is often replaced with bioisosteres to improve metabolic stability and other pharmacokinetic properties nih.govhyphadiscovery.com. Heterocyclic rings such as oxadiazoles, triazoles, and imidazoles are common amide bioisosteres nih.govdrughunter.com. For example, a 1,3,4-oxadiazole ring can serve as a non-classical bioisostere of the amide group, potentially enhancing metabolic stability against hydrolysis hyphadiscovery.com.

A theoretical set of derivatives from the replacement of the benzoyl group is presented in the table below.

Acyl GroupChemical Structure of Acyl GroupPotential Impact
Acetyl-COCH₃Increased flexibility, reduced size
Cyclohexanecarbonyl-CO-(c-C₆H₁₁)Increased lipophilicity and steric bulk
Nicotinoyl-CO-(3-pyridyl)Introduction of a second basic nitrogen
Furoyl-CO-(2-furyl)Introduction of a five-membered heterocycle
Thienoyl-CO-(2-thienyl)Introduction of a sulfur-containing heterocycle

Modification of the Nicotinate (B505614) Ester Moiety

The ethyl ester of the nicotinate core is another key site for structural modification. Altering the ester group can influence the compound's solubility, metabolic stability, and potential for prodrug strategies.

The length and nature of the alkyl chain in the ester group can be varied. Homologation involves systematically increasing the chain length (e.g., from ethyl to propyl, butyl), which generally increases lipophilicity. Heterologation involves introducing heteroatoms (e.g., oxygen, nitrogen) into the alkyl chain, which can modulate polarity and metabolic stability.

For instance, the synthesis of methyl 5-methylnicotinate has been reported via the reaction of 5-methylnicotinic acid with methanol (B129727) in the presence of thionyl chloride chemicalbook.com. A similar esterification approach could be used with different alcohols to generate a series of alkyl esters of 5-benzoylaminonicotinic acid.

The ethyl ester can be replaced with a variety of other ester functionalities to fine-tune the molecule's properties.

Alternative Alkyl and Aryl Esters: The synthesis of different esters, such as methyl, propyl, or benzyl esters, can be achieved through standard esterification procedures. For example, the preparation of benzyl esters of other heterocyclic carboxylic acids has been documented and could be applied here researchgate.net. The use of a benzyl ester, for instance, would introduce an additional aromatic ring, potentially leading to new binding interactions.

Amide and Hydrazide Derivatives: The ester can be converted to an amide or a hydrazide. These modifications would introduce additional hydrogen bond donor and acceptor sites, significantly altering the molecule's physicochemical properties.

The following table summarizes potential modifications to the nicotinate ester.

Ester/Amide FunctionalityChemical StructurePotential Impact
Methyl Ester-COOCH₃Increased polarity compared to ethyl ester
Propyl Ester-COOCH₂CH₂CH₃Increased lipophilicity
Benzyl Ester-COOCH₂PhIncreased steric bulk and aromatic character
Amide-CONH₂Increased hydrogen bonding potential
N-Methylamide-CONHCH₃Increased metabolic stability compared to primary amide

Scaffold Hopping and Bioisosteric Replacement Strategies (Theoretical Design)

Scaffold hopping is a computational or conceptual strategy in drug design that aims to identify novel core structures (scaffolds) that can maintain the essential pharmacophoric features of a known active compound bhsai.orgnih.gov. Bioisosteric replacement involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, leading to a similar biological response drughunter.com.

For this compound, several theoretical scaffold hopping strategies could be envisioned:

Replacement of the Pyridine (B92270) Ring: The central pyridine ring could be replaced with other five- or six-membered heterocycles such as pyrimidine, pyrazine, or even non-aromatic rings, while maintaining the relative orientation of the amino and ester substituents. For example, nicotinamide (B372718) derivatives have been designed where the core scaffold is modified to include a diarylamine group nih.gov.

Bioisosteric Replacement of the Amide Linker: As mentioned in section 6.1.2, the amide linker is a prime candidate for bioisosteric replacement. A notable example from the literature on nicotinamide derivatives involved the replacement of an azo bond with a 1,2,4-oxadiazole moiety, which led to a significant improvement in biological activity hyphadiscovery.com. This highlights the potential of using five-membered heterocyclic rings as amide bioisosteres.

Topological and 3D-Based Scaffold Hopping: Advanced computational methods can be used to search for new scaffolds that can spatially arrange the key pharmacophoric elements (hydrogen bond donors/acceptors, aromatic rings) in a similar orientation to the parent molecule. This could lead to the discovery of completely novel chemical classes with the desired biological activity.

These theoretical design strategies, combined with the systematic synthetic modifications outlined above, provide a comprehensive roadmap for the exploration of the chemical space around this compound, paving the way for the discovery of novel and potentially more effective analogues.

Solid-Phase Synthesis Approaches for Derivative Libraries

The generation of extensive chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. Solid-phase synthesis offers a powerful platform for the efficient and systematic preparation of diverse compound collections. For the scaffold of this compound, solid-phase methodologies enable the rapid creation of numerous analogs by systematically varying the substituents on the benzoyl moiety. This approach facilitates the exploration of structure-activity relationships (SAR) by allowing for the introduction of a wide array of chemical functionalities.

A general and adaptable strategy for the solid-phase synthesis of a library of this compound derivatives commences with the immobilization of a suitable nicotinic acid precursor to a solid support. A common choice for this is a resin functionalized with a linker that allows for the attachment of the starting material and subsequent cleavage of the final product under specific conditions.

The synthetic journey on the solid support typically begins with the anchoring of ethyl 5-aminonicotinate to the resin. This can be achieved through various chemical linkages, depending on the chosen resin and the functional groups available on the starting material. Once the nicotinic acid scaffold is securely attached to the solid phase, the subsequent chemical transformations can be carried out. The key diversification step involves the acylation of the free amino group at the 5-position with a library of substituted benzoyl chlorides. This reaction is typically driven to completion by using an excess of the acylating agent and a suitable base to scavenge the hydrogen chloride byproduct.

The use of solid-phase synthesis provides significant advantages in terms of purification. After each reaction step, unreacted reagents and soluble byproducts can be easily removed by simple filtration and washing of the resin-bound product. This circumvents the need for tedious and often time-consuming chromatographic purification of intermediates.

Upon completion of the acylation with the diverse set of benzoyl chlorides, the final derivatives are cleaved from the solid support. The choice of cleavage cocktail is dictated by the nature of the linker used to immobilize the initial scaffold. A successful solid-phase strategy ensures that the cleavage conditions are orthogonal to the chemical bonds within the target molecule, thereby releasing the desired products in high purity.

The following table outlines a representative solid-phase synthesis scheme for a library of this compound derivatives, showcasing the versatility of this approach.

StepDescriptionReagents and Conditions
1. Resin Functionalization Preparation of the solid support for scaffold attachment.e.g., Loading of a suitable linker onto a polystyrene resin.
2. Scaffold Immobilization Attachment of ethyl 5-aminonicotinate to the functionalized resin.Ethyl 5-aminonicotinate, coupling agent (e.g., DIC, HOBt), solvent (e.g., DMF).
3. Washing Removal of excess reagents and byproducts.Sequential washes with DMF, DCM, and MeOH.
4. N-Acylation (Diversification) Reaction of the resin-bound amino group with a library of substituted benzoyl chlorides.Substituted benzoyl chloride, base (e.g., DIEA), solvent (e.g., DMF or DCM).
5. Washing Removal of excess acylating agent and byproducts.Sequential washes with DMF, DCM, and MeOH.
6. Cleavage Release of the final this compound derivatives from the resin.Cleavage cocktail specific to the linker (e.g., TFA/DCM for an acid-labile linker).
7. Isolation Precipitation and collection of the final products.Precipitation in cold diethyl ether, filtration, and drying.

This systematic approach allows for the parallel synthesis of a large number of distinct compounds, each with a unique substitution pattern on the benzoyl ring. The resulting library of this compound analogs can then be subjected to biological screening to identify compounds with desired activities.

A hypothetical library generated using this methodology could include derivatives with the following substituents on the benzoyl ring, demonstrating the chemical space that can be explored.

Compound IDBenzoyl Chloride Substituent (R)
1a 4-Methoxy
1b 4-Chloro
1c 4-Nitro
1d 3,4-Dichloro
1e 2-Fluoro
1f 4-(Trifluoromethyl)
1g 3-Methyl
1h 2,6-Dimethoxy

The purity and identity of the synthesized compounds are typically confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) after cleavage from the resin. The systematic nature of solid-phase synthesis, coupled with modern automation, makes it an invaluable tool for the rapid generation of focused chemical libraries for lead discovery and optimization.

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity determination and quantitative analysis of non-volatile and thermally labile compounds like Ethyl 5-benzoylaminonicotinate. The development of a robust HPLC method is essential for separating the main compound from its potential impurities, including starting materials, intermediates, and degradation products.

Due to the presence of both polar (amide, ester, pyridine (B92270) nitrogen) and non-polar (benzoyl, ethyl) moieties, both reversed-phase (RP) and normal-phase (NP) chromatography could be employed for the analysis of this compound.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC and would be the primary choice for analyzing this compound. A C18 or C8 column would be suitable, where the non-polar stationary phase interacts with the hydrophobic parts of the molecule.

A typical RP-HPLC method would involve a gradient elution to ensure the separation of impurities with a wide range of polarities. The mobile phase would likely consist of an aqueous component (like a phosphate (B84403) or formate (B1220265) buffer to control the ionization of the pyridine ring) and an organic modifier such as acetonitrile (B52724) or methanol (B129727).

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm

| Injection Vol. | 10 µL |

Normal-Phase HPLC (NP-HPLC): While less common for routine purity analysis, NP-HPLC could offer alternative selectivity, especially for separating isomers or closely related impurities that are difficult to resolve by RP-HPLC. In this mode, a polar stationary phase (e.g., silica (B1680970) or cyano-propyl) is used with a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like isopropanol (B130326) or ethyl acetate).

Although this compound itself is not chiral, chiral centers can be introduced during synthesis or exist in precursor materials. If any step involved chiral reagents or catalysts, or if a chiral impurity is suspected, a chiral HPLC method would be necessary to assess the enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for separating a wide range of enantiomers, including those of amino acid esters and their derivatives. jk-sci.comlibretexts.org

For a hypothetical chiral impurity, a normal-phase method is often preferred. The choice of mobile phase, typically a mixture of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is crucial for achieving enantioseparation. libretexts.org

Table 2: Hypothetical Chiral HPLC Method Parameters

Parameter Value
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol (80:20, v/v)
Flow Rate 0.8 mL/min
Column Temp. 25 °C

| Detection | UV at 254 nm |

Gas Chromatography (GC) for Volatile Byproducts and Impurity Profiling

Gas Chromatography is the ideal technique for the analysis of volatile and semi-volatile impurities that may be present in the final product. These impurities could be residual solvents from the synthesis and purification steps, or volatile byproducts of the chemical reactions.

A plausible synthesis of this compound involves the benzoylation of Ethyl 5-aminonicotinate, which is itself prepared from nicotinic acid. This multi-step synthesis can introduce several volatile impurities. The final step, a Schotten-Baumann reaction using benzoyl chloride and a base, could leave traces of the acyl chloride or solvents like dichloromethane. wikipedia.org

Headspace GC coupled with Mass Spectrometry (HS-GC-MS) is a powerful method for identifying and quantifying these volatile residuals without dissolving the main, non-volatile compound.

Table 3: Potential Volatile Impurities and GC-MS Parameters

Potential Impurity Likely Source Proposed GC-MS Parameters
Ethanol (B145695) Esterification of nicotinic acid Column: DB-624 or equivalent
Toluene (B28343) Solvent in esterification Injector Temp: 220 °C
Pyridine Base in acylation Oven Program: 40 °C (5 min), ramp to 240 °C at 10 °C/min
Benzoyl Chloride Excess reagent from benzoylation Carrier Gas: Helium

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis offers exceptionally high separation efficiency and is an excellent complementary technique to HPLC. CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge-to-size ratio of the analyte. For this compound, the pyridine nitrogen can be protonated at low pH, making the molecule suitable for Capillary Zone Electrophoresis (CZE).

This technique is particularly useful for separating impurities with very similar structures but different charge states or sizes, and it consumes minimal amounts of sample and solvent.

Table 4: Illustrative Capillary Zone Electrophoresis (CZE) Parameters

Parameter Value
Capillary Fused Silica, 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Voltage +20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)

| Detection | UV at 214 nm and 254 nm |

Thermoanalytical Techniques (TGA, DSC) for Thermal Behavior and Polymorphism Studies

Thermoanalytical techniques are crucial for understanding the thermal stability, decomposition profile, and solid-state properties of a compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would reveal its decomposition temperature and any mass loss associated with residual solvents or moisture. Based on analogous aromatic amides and ethyl esters, the compound is expected to be thermally stable up to temperatures well above 200 °C, after which decomposition of the amide and ester functionalities would occur. quora.comchemistry-reaction.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, heat of fusion, and to study polymorphism. Different crystalline forms (polymorphs) of a compound will have different melting points and heats of fusion. mdpi.com A DSC thermogram of this compound would show a sharp endothermic peak corresponding to its melting point. The presence of multiple melting peaks or recrystallization events could indicate the existence of polymorphs or the presence of impurities.

Table 5: Expected Thermal Analysis Data for this compound

Technique Parameter Expected Observation
TGA Onset of Decomposition > 250 °C in an inert atmosphere (N₂)
Residual Mass Low, corresponding to inorganic traces if any
DSC Melting Point (Tₘ) Sharp endothermic peak

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to confirm the empirical formula of a newly synthesized compound. For this compound, the molecular formula is C₁₅H₁₄N₂O₃. iitk.ac.in

The experimentally determined percentages of C, H, and N must agree with the calculated theoretical values, typically within a ±0.4% margin, to validate the empirical formula and support the compound's identity and purity.

Table 6: Elemental Analysis Data for this compound (C₁₅H₁₄N₂O₃)

Element Theoretical Mass %
Carbon (C) 66.66%
Hydrogen (H) 5.22%
Nitrogen (N) 10.36%

Applications in Advanced Chemical Synthesis and Material Science Non Clinical Focus

Ethyl 5-benzoylaminonicotinate as a Synthetic Building Block for Complex Heterocycles

The structure of this compound, incorporating a functionalized pyridine (B92270) ring, positions it as a key starting material or intermediate in the synthesis of more complex heterocyclic systems. researchgate.net The presence of the ester and amide functionalities allows for a variety of chemical transformations, enabling chemists to construct elaborate molecular architectures.

Macrocycles, large cyclic molecules, are of significant interest due to their unique host-guest chemistry and potential applications in catalysis and molecular recognition. The synthesis of nitrogen-containing macrocycles can be a challenging task, often requiring carefully designed building blocks to control the cyclization process. mdpi.com this compound can serve as a precursor for segments of these larger structures. For instance, hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by activation and reaction with a suitable diamine, can initiate the formation of a larger macrocyclic framework. The benzoylamino group can also be modified or removed to facilitate different synthetic strategies, highlighting the compound's utility in the modular assembly of complex macrocyclic structures.

In the broader context of organic synthesis, this compound is a valuable intermediate. Its functional groups can be selectively manipulated. For example, the ester can be reduced to an alcohol, converted to an amide, or used in Claisen condensation reactions. The amide bond of the benzoylamino group can be hydrolyzed under harsh conditions to yield 5-aminonicotinic acid derivatives, which are themselves versatile building blocks. This chemical reactivity allows for its incorporation into a wide array of multi-step syntheses, leading to diverse molecular targets.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypeReagentsPotential Product
Ethyl EsterHydrolysisLiOH, H₂O/THF5-Benzoylaminonicotinic acid
Ethyl EsterReductionLiAlH₄(5-Benzoylamino-pyridin-3-yl)-methanol
Ethyl EsterAminolysisR₂NHN,N-Disubstituted-5-benzoylaminonicotinamide
BenzoylaminoHydrolysisconc. HCl, heatEthyl 5-aminonicotinate

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The structure of this compound is well-suited for participating in these interactions, such as hydrogen bonding and π-π stacking, which drive self-assembly processes. nih.gov

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The amide group (-CO-NH-) in this compound is a classic hydrogen bond donor and acceptor. This feature, combined with the aromatic pyridine and benzene (B151609) rings, allows it to participate in specific recognition events. For example, the amide can form hydrogen bonds with complementary functional groups on other molecules, while the aromatic rings can engage in π-π stacking interactions. These directed interactions are fundamental to designing molecules that can selectively bind to other specific molecules or ions.

The ability of this compound to form predictable hydrogen bonds makes it a candidate for the formation of co-crystals. By combining it with other molecules (co-formers) that have complementary hydrogen bonding sites, it is possible to create new crystalline structures with tailored physical properties.

Table 2: Potential Supramolecular Interactions of this compound

Interaction TypeParticipating GroupsRole in Self-Assembly
Hydrogen BondingAmide (N-H donor, C=O acceptor)Directs molecular assembly into tapes, sheets, or 3D networks.
π-π StackingPyridine ring, Benzene ringContributes to the stabilization of aggregated structures.
Dipole-DipoleEster, AmideInfluences molecular packing in the solid state.

Potential as a Ligand in Coordination Chemistry

The presence of multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons makes this compound a potential ligand for coordinating with metal ions. The pyridine nitrogen is a well-known coordination site for a wide variety of metals. Additionally, the carbonyl oxygen of the ester and amide groups can also participate in metal binding. This allows the molecule to act as a monodentate, bidentate, or even a bridging ligand, depending on the metal ion and reaction conditions. The resulting metal complexes could have interesting catalytic, magnetic, or photophysical properties, making this an area of active research interest in coordination and organometallic chemistry.

Incorporation into Polymeric Materials

The exploration of novel monomers and functional additives is a cornerstone of advanced polymer science, aimed at designing materials with tailored properties. While the direct incorporation of this compound into polymeric structures is not extensively documented in readily available scientific literature, its chemical architecture suggests potential as a functional monomer or a modifying agent in polymer synthesis. The presence of a vinyl group or other polymerizable functionalities could enable its integration into polymer backbones, while the benzoylaminonicotinate moiety could impart specific characteristics to the resulting material.

Theoretical applications could include the development of specialty polymers with enhanced thermal stability, altered optical properties, or specific surface characteristics. The aromatic rings within the molecule could contribute to rigidity and high-temperature performance. Furthermore, the polar amide and ester groups might influence adhesion, dye-uptake, and the blending compatibility of the polymer with other materials. However, without concrete research data, these applications remain speculative.

Further investigation would be required to synthesize polymerizable derivatives of this compound and to evaluate the properties of the resulting polymers. Such research would involve detailed characterization of the mechanical, thermal, and optical properties of these novel materials to ascertain their suitability for applications in material science.

Applications in Agrochemical Research (as a precursor or structural motif)

In the field of agrochemical research, the discovery of new and effective pesticides and herbicides is crucial for modern agriculture. The nicotinoid structural motif, a key feature of this compound, is found in a class of insecticides that includes imidacloprid and other neonicotinoids. These compounds act on the central nervous system of insects.

While direct evidence of this compound's use as a precursor in the synthesis of commercial agrochemicals is not prominent in public domain literature, its structure presents it as a potential intermediate for the synthesis of novel bioactive compounds. The benzoylamino group could be modified to introduce various substituents, allowing for the creation of a library of derivatives. These new compounds could then be screened for herbicidal, fungicidal, or insecticidal activity.

The general synthetic pathway for creating such derivatives could involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by the formation of an acid chloride or activation with a coupling agent. This would allow for the introduction of a wide range of amine or alcohol-containing fragments, leading to new amide or ester derivatives. The biological activity of these synthesized compounds would then need to be assessed through systematic screening programs to identify any potential agrochemical candidates.

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of functionalized organic molecules is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. For Ethyl 5-benzoylaminonicotinate and related compounds, this translates into the development of more sustainable synthetic routes.

Solvent-Free Reactions and Mechanochemistry

A significant push in green synthesis is the reduction or elimination of volatile organic solvents. Solvent-free reactions and mechanochemistry are at the forefront of this movement. Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, offers a powerful alternative to traditional solvent-based methods. These techniques can lead to higher yields, shorter reaction times, and access to products that may not be formable through conventional solution-phase chemistry. For instance, a simple and cost-effective protocol for the synthesis of substituted pyridine (B92270) dicarboxylates has been developed using mechanochemical methods under solvent-free conditions, demonstrating the potential of this approach for nicotinate (B505614) derivatives. researchgate.net The Hantzsch dihydropyridine synthesis, a classic method for preparing related cyclic structures, has also been successfully adapted to a mechanochemical, solvent-free process. rsc.org

Biocatalysis and Enzyme-Assisted Transformations

Nature's catalysts—enzymes—are increasingly being harnessed for chemical synthesis due to their high specificity, mild operating conditions (typically in aqueous media at ambient temperature and pressure), and biodegradability. nih.gov The industrial production of nicotinic acid, a key precursor, is shifting from traditional chemical methods to biocatalytic processes. nih.gov Enzymes like nitrilases have been employed for the production of nicotinic acid from 3-cyanopyridine with high efficiency. mdpi.com Furthermore, lipases, such as Novozym® 435 from Candida antarctica, have been successfully used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate in continuous-flow microreactors, a method that significantly reduces reaction times and waste. nih.gov The application of such enzymatic transformations to the synthesis of this compound could offer a significantly greener and more efficient manufacturing process.

Exploration of Novel Catalytic Systems for Nicotinate Chemistry

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is crucial for accessing complex molecules like this compound with greater efficiency and selectivity. Research is moving beyond traditional catalysts to explore a range of innovative systems.

Transition metal catalysis remains a fertile ground for innovation. Advancements in cross-coupling and cyclization reactions catalyzed by metals such as palladium, copper, rhodium, and gold offer new routes to functionalized pyridine derivatives. researchgate.netnih.gov For example, rhodium-catalyzed asymmetric conjugate additions and nickel-catalyzed cycloadditions have been developed for constructing chiral pyridines. chim.it Gold catalysts have been shown to be highly efficient in synthesizing 2-pyridonyl alcohols and other pyridine derivatives through intramolecular cyclization. rsc.orgacs.org These methods provide powerful tools for the precise construction of the nicotinate core.

Photocatalysis, which uses light to drive chemical reactions, is another rapidly emerging area. nih.gov Visible-light-induced reactions, often employing organocatalysts or iridium-based photosensitizers, enable the functionalization of pyridines under mild conditions. chim.itacs.org These methods can activate pyridinium (B92312) ions to generate pyridinyl radicals, which can then undergo coupling reactions with high regioselectivity, offering a novel strategy for modifying the nicotinate ring. nih.govacs.orgrecercat.cat

The development of bimetallic oxide cluster catalysts, such as Rhodium-Ruthenium oxides, also shows promise for greener ester synthesis by using molecular oxygen as the sole oxidant in cross-dehydrogenative coupling reactions. eurekalert.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Advanced Spectroscopic and Imaging Techniques for In Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are becoming indispensable tools for chemists. mt.com Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, can track the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. mt.comspectroscopyonline.com

Operando spectroscopy takes this a step further by simultaneously measuring the spectroscopic profile of a catalyst and its catalytic performance under actual working conditions. wikipedia.org This provides direct correlations between the catalyst's structure and its activity, offering invaluable insights for designing more efficient catalysts for nicotinate synthesis. For mechanochemical reactions, the development of time-resolved in situ monitoring techniques is beginning to unravel the complex mechanisms at play in solvent-free transformations. nih.gov These advanced analytical methods will enable a more rational and efficient development of synthetic routes to this compound.

Expansion into Advanced Materials Science Applications (e.g., optoelectronics, sensors)

The inherent electronic properties of the pyridine ring, combined with the functionality provided by the benzoylamino and ethyl ester groups, make this compound and its derivatives attractive candidates for applications in materials science. Pyridine-based compounds are already being explored for a variety of advanced applications.

One of the most promising areas is the development of chemical sensors. The nitrogen atom in the pyridine ring can act as a binding site for metal ions, and changes in the molecule's fluorescence upon binding can be used for detection. mdpi.com Pyridine derivatives have been successfully employed as fluorescent chemosensors for detecting toxic heavy metal ions and as optical sensors for identifying fuel adulterants like benzene (B151609). mdpi.commdpi.com Pyrrolo[3,4-c]pyridine-based fluorophores have shown high selectivity for iron cations (Fe³⁺/Fe²⁺). acs.org By tuning the substituents on the nicotinate scaffold, it is plausible to design sensors based on this compound for specific analytes.

Furthermore, the conjugated π-system of pyridine derivatives makes them interesting for applications in optoelectronics. They are being investigated for use in dye-sensitized solar cells and as hole-transport materials in perovskite solar cells. mdpi.com The development of novel pyridine-based materials for these applications is an active area of research, and compounds like this compound could serve as building blocks for more complex functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.